N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide
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Description
Scientific Research Applications
Alzheimer’s Disease Drug Candidates
A study explored the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, aiming to evaluate new drug candidates for Alzheimer’s disease. The synthesis process involved converting 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a series of N-substituted derivatives. These compounds were screened for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. The study provided insights into the potential of these derivatives as new drug candidates through haemolytic activity evaluation (Rehman et al., 2018).
Antibacterial Activity
Another research focus was the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, aiming to evaluate their antibacterial potentials. The study synthesized these compounds through a multi-step process, starting from ethyl piperidin-4-carboxylate. The synthesized compounds were tested for their effectiveness against various bacterial strains, revealing moderate to potent antibacterial activity. This highlights the compound's role in developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Agents
The compound has also been part of research aiming to synthesize and evaluate anticancer agents. One study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as potential anticancer agents. These compounds demonstrated significant anticancer activity, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
HIV-1 Inhibition
Research on the enhancement of binding of anti-gp120 monoclonal antibodies towards envelope (Env) protein with CD4 mimetic compounds revealed that certain low-molecular-weight compounds could block the interaction between HIV-1 gp120 and its receptor CD4. This study indicated the potential of small compounds to enhance the neutralizing activities of antibodies against HIV-1, suggesting a new avenue for HIV-1 treatment strategies (Yoshimura et al., 2010).
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-9-19(15-17(16)2)26-23(29)22(28)25-13-12-20-5-3-4-14-27(20)32(30,31)21-10-7-18(24)8-11-21/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUIINXDAOLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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